(S)-2-Methylpentanoic Acid
Overview
Description
(S)-2-Methylpentanoic acid is a chiral compound that is related to various amino acids and is of interest due to its potential biological activity. While the provided papers do not directly discuss (S)-2-Methylpentanoic acid, they do provide insights into related compounds which can help infer some of the properties and synthesis methods that might be applicable to (S)-2-Methylpentanoic acid.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-5-azolylpentanoic acids, involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles and triazoles under basic conditions, followed by acidolytic deprotection . Additionally, the synthesis of 3-amino-2-methylpentanoic acids has been reported, which involves comparison with natural products to determine the stereochemistry of the chiral centers . These methods could potentially be adapted for the synthesis of (S)-2-Methylpentanoic acid by focusing on the introduction of the methyl group at the correct position and ensuring the stereochemistry is maintained.
Molecular Structure Analysis
The molecular structure of (S)-2-Methylpentanoic acid would include a chiral center at the second carbon atom, similar to the compounds discussed in the papers. For example, the stereochemistry of 3-amino-2-methylpentanoic acid is crucial for its biological activity, as seen in natural products like majusculamide C . The stereochemistry of related compounds, such as 4-amino-3-hydroxy-2-methylpentanoic acid, has also been determined and synthesized with specific stereochemical configurations .
Chemical Reactions Analysis
The chemical reactions involving these related compounds are typically centered around their amino groups and their ability to participate in the formation of peptides or act as inhibitors. For instance, 2-amino-5-azolylpentanoic acids have been used as inhibitors of nitric oxide synthases, with the identity and substitution of the azoles playing a significant role in their inhibitory potency . This suggests that (S)-2-Methylpentanoic acid could also engage in similar reactions, potentially acting as a building block in peptide synthesis or as a modulator of biological pathways.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (S)-2-Methylpentanoic acid are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, melting point, and optical rotation of these compounds would be influenced by their stereochemistry and functional groups . The presence of a methyl group and the specific configuration at the chiral center would affect the compound's interaction with solvents and its crystalline structure. Additionally, the presence of amino and hydroxy groups in related compounds suggests that (S)-2-Methylpentanoic acid would likely exhibit both acidic and basic properties, allowing it to participate in a variety of chemical reactions .
Scientific Research Applications
1. Fragrance Ingredient Safety
(S)-2-Methylpentanoic Acid has been evaluated for its safety as a fragrance ingredient. A study on 4-methylpentanoic acid, a similar compound, assessed its genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. This research supports the safe use of such materials in fragrances (Api et al., 2020).
2. Analytical Method Development
A method to analyze 2-methylpentanoic and other methylpentanoic acids in wine and alcoholic beverages has been developed. This involves selective isolation, derivatization, and gas chromatography-mass spectrometry, providing insights into the presence and levels of these compounds in various beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
3. Anticonvulsant and Teratogenic Research
Research has explored derivatives of valproic acid (similar in structure to 2-methylpentanoic acid) for their anticonvulsant activity and teratogenic potential. This includes the study of branched short-chain fatty acids and their impact on neurotoxicity and therapeutic potential (Bojic, Elmazar, Hauck, & Nau, 1996).
4. Molecular Lead in Drug Research
Valproic acid, related to (S)-2-Methylpentanoic Acid, has been used as a molecular lead in research targeting multiple regulatory pathways for treating epilepsy, bipolar disorder, and potentially cancer. This highlights the broader application of related compounds in pharmaceutical research (Kostrouchová, Kostrouch, & Kostrouchová, 2007).
5. Exploration in Synthesis
The synthesis of related compounds, like 3-amino-2-methylpentanoic acids, has been reported for applications in understanding marine toxins and antitumor agents. This exemplifies the role of such compounds in synthetic chemistry and pharmacology (Bates & Gangwar, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylpentanoic Acid | |
CAS RN |
1187-82-2 | |
Record name | (+)-2-Methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpentanoic acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLPENTANOIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52739CH9WO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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